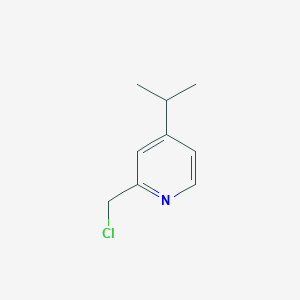

2-(Chloromethyl)-4-isopropylpyridine

Description

2-(Chloromethyl)-4-isopropylpyridine is a substituted pyridine derivative characterized by a chloromethyl (-CH$2$Cl) group at the 2-position and an isopropyl (-CH(CH$3$)$_2$) group at the 4-position of the pyridine ring. Pyridine derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as ligands or intermediates. The chloromethyl group enhances electrophilic reactivity, enabling further functionalization (e.g., nucleophilic substitution), while the bulky isopropyl group introduces steric effects that may influence regioselectivity in reactions.

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

2-(chloromethyl)-4-propan-2-ylpyridine |

InChI |

InChI=1S/C9H12ClN/c1-7(2)8-3-4-11-9(5-8)6-10/h3-5,7H,6H2,1-2H3 |

InChI Key |

LIEKQWSUZPSWIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)CCl |

Origin of Product |

United States |

Preparation Methods

Method Summary (CN112321494B Patent, 2020)

- Starting Material: 2-chloroisonicotinic acid methyl ester

- Step 1: Reaction with a formate reagent (methyl magnesium bromide in THF) at low temperatures (-50 to -60 °C) to form 4-(2-hydroxyisopropyl)-2-chloropyridine.

- Step 2: Reduction of the hydroxy intermediate with triethylsilane and trifluoroacetic acid at reflux (110-120 °C) to yield 2-chloro-4-isopropylpyridine.

- Workup: Neutralization with sodium carbonate, treatment with sodium sulfite, extraction with n-hexane, drying, and concentration.

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Reagents | Methyl magnesium bromide, triethylsilane, trifluoroacetic acid |

| Temperature (Step 1) | -50 to -60 °C (addition), then room temp |

| Temperature (Step 2) | 110-120 °C (reflux) |

| Reaction Time (Step 1) | 2 hours |

| Reaction Time (Step 2) | 5 hours |

| Yield and Purity | High yield and purity reported |

This method is industrially favorable due to the availability of raw materials, relatively simple operation, and high product purity and yield.

Preparation of 2-(Chloromethyl)pyridine Core Structure

The core 2-(chloromethyl)pyridine moiety, which is part of the target compound, has been synthesized by various methods, primarily involving chlorination of pyridine derivatives or oxidation-chlorination sequences.

Method Summary (US4221913A Patent)

- Starting Material: 2-methylpyridine-N-oxide (2-picoline-N-oxide)

- Chlorinating Agent: Phosgene (carbonyl chloride)

- Solvent: Methylene chloride (preferred), ethylene dichloride, or other inert organic solvents

- Acid Acceptor/Base: Organic or inorganic bases such as triethylamine, pyridine, or alkali alkoxides

- Reaction Conditions: Temperature between 3 °C and 25 °C, reaction time 15 minutes to 1 hour

- Workup: Neutralization with aqueous bicarbonate, separation of organic and aqueous layers, solvent removal under reduced pressure, optional purification by distillation or solvent washing

| Parameter | Details |

|---|---|

| Solvent | Methylene chloride (preferred) |

| Chlorinating Agent | Phosgene (carbonyl chloride) |

| Acid Acceptor/Base | Triethylamine, pyridine, alkoxides |

| Temperature | 3 to 25 °C |

| Reaction Time | 15 to 60 minutes |

| Yield | Up to 71% conversion with 27% selectivity to 2-(chloromethyl)pyridine isomer in example conditions |

| Purification | Distillation, solvent washing |

This method avoids formation of di- and trichloromethylpyridine byproducts common in direct chlorination and uses mild conditions for selective chloromethylation. The reaction mechanism involves chlorination of the N-oxide intermediate, followed by rearrangement to the chloromethyl derivative.

Comparative Data Table of Preparation Methods

| Method/Patent | Starting Material | Key Reagents & Conditions | Product | Yield & Purity | Notes |

|---|---|---|---|---|---|

| CN112321494B (2020) | 2-chloroisonicotinic acid methyl ester | Methyl magnesium bromide (THF), triethylsilane, trifluoroacetic acid, reflux | 2-chloro-4-isopropylpyridine | High yield and purity | Industrially scalable, mild steps |

| US4221913A (1980s) | 2-methylpyridine-N-oxide | Phosgene, triethylamine, methylene chloride, 3-25 °C | 2-(Chloromethyl)pyridine | Up to 71% conversion, 27% selectivity | Avoids over-chlorination, mild conditions |

Research Findings and Notes

- The method involving 2-chloroisonicotinic acid methyl ester and Grignard reagent is advantageous due to the high purity and yield of 2-chloro-4-isopropylpyridine, which can be a precursor for further chloromethylation.

- Chloromethylation via the N-oxide intermediate and phosgene is a selective and mild method that reduces side products compared to direct chlorination methods.

- Solvent choice is critical; tetrahydrofuran and methylene chloride are preferred for their solvating abilities and compatibility with reagents.

- Acid acceptors such as triethylamine play a dual role in neutralizing generated acids and driving the reaction forward.

- Reaction temperatures are generally kept low to moderate to control selectivity and minimize side reactions.

- Purification typically involves aqueous workup, extraction, drying, and concentration, with optional distillation for enhanced purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4-isopropylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 2-(hydroxymethyl)-4-isopropylpyridine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, and primary amines are commonly used under mild conditions.

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Nucleophilic Substitution: 2-(Azidomethyl)-4-isopropylpyridine, 2-(Methoxymethyl)-4-isopropylpyridine.

Oxidation: 2-(Chloromethyl)-4-isopropylpyridine N-oxide.

Reduction: 2-(Hydroxymethyl)-4-isopropylpyridine.

Scientific Research Applications

2-(Chloromethyl)-4-isopropylpyridine finds applications in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-isopropylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and receptor modulators. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Epichlorohydrin (1-Chloro-2,3-epoxypropane)

Structure : Epichlorohydrin is a chlorinated epoxide with a chloromethyl group attached to an oxygen-containing three-membered ring.

Key Differences :

- Reactivity : The epoxide ring in epichlorohydrin undergoes rapid ring-opening reactions (e.g., with nucleophiles like amines or water), whereas the chloromethyl group in 2-(Chloromethyl)-4-isopropylpyridine is more stable but still reactive in SN2 substitutions.

- Applications : Epichlorohydrin is a precursor to epoxy resins and glycerol, while the pyridine derivative may serve as a building block for pharmaceuticals or ligands .

2-Isothiocyanato-4-methylpyridine

Structure : A pyridine derivative with a methyl group at the 4-position and an isothiocyanate (-NCS) group at the 2-position.

Key Differences :

- Functional Group Reactivity : The isothiocyanate group is highly electrophilic, participating in click chemistry or thiourea formation. In contrast, the chloromethyl group in 2-(Chloromethyl)-4-isopropylpyridine facilitates alkylation or cross-coupling reactions.

2-Chloro-4-propylpyrimidine

Structure : A pyrimidine derivative with a chlorine atom at the 2-position and a propyl group at the 4-position.

Key Differences :

- Ring System : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen). The additional nitrogen in pyrimidine alters electronic properties, increasing hydrogen-bonding capacity and bioavailability.

- Substituent Effects : The chloro group in 2-Chloro-4-propylpyrimidine is less reactive than the chloromethyl group in the target compound, limiting its utility in alkylation reactions but favoring aromatic substitution pathways .

Structural and Functional Comparison Table

Research Findings and Implications

- Reactivity Trends : Chloromethyl-substituted pyridines (e.g., the target compound) exhibit higher electrophilicity compared to chloro-substituted analogs, enabling diverse functionalization pathways.

- Steric vs. Electronic Effects : Bulky substituents like isopropyl may hinder reaction kinetics but improve regioselectivity in cross-coupling reactions, as seen in pyridine-based catalysts .

- Thermodynamic Stability : Pyridine derivatives with chloromethyl groups are generally less stable than epichlorohydrin due to the absence of ring strain but offer broader synthetic utility .

Biological Activity

2-(Chloromethyl)-4-isopropylpyridine is a pyridine derivative characterized by a chloromethyl group at the second position and an isopropyl group at the fourth position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in drug development and enzyme inhibition.

- Molecular Formula : C₈H₁₀ClN

- Molecular Weight : Approximately 169.65 g/mol

- Structure : The presence of both chloromethyl and isopropyl groups contributes to its unique chemical reactivity and steric properties, making it a subject of interest in various chemical and biological applications.

Enzyme Inhibition

Recent studies have indicated that 2-(Chloromethyl)-4-isopropylpyridine may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect the metabolism of various drugs, leading to potential pharmacokinetic interactions.

- CYP1A2 Inhibition : The compound's interaction with CYP1A2 suggests it could alter drug metabolism, which is critical for understanding its implications in therapeutic contexts.

Interaction Studies

In a recent study focusing on the interaction profiles of various pyridine derivatives, 2-(Chloromethyl)-4-isopropylpyridine was highlighted for its potential role in modulating enzyme activity. The findings suggest that further exploration into its interaction with other biological targets is warranted.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of both chloromethyl and isopropyl groups contributes to the compound's unique reactivity patterns. These insights are crucial for developing new therapeutic agents based on this compound.

| Compound Name | Key Features |

|---|---|

| 2-(Chloromethyl)pyridine | Lacks isopropyl group; potentially more reactive due to reduced steric hindrance. |

| 3-Isopropylpyridine | Lacks chloromethyl group; reduced reactivity in substitution reactions compared to the target compound. |

| 2-(Bromomethyl)-4-isopropylpyridine | Similar structure but contains bromine instead of chlorine; different reactivity profile. |

| 3-(Chloromethyl)-4-methylpyridine | Similar chloromethyl substitution but features a methyl group instead of isopropyl; affects sterics. |

| 5-(Chloromethyl)-2-methylpyridine | Contains chloromethyl at a different position; alters chemical behavior compared to the target compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.